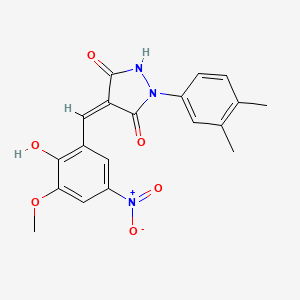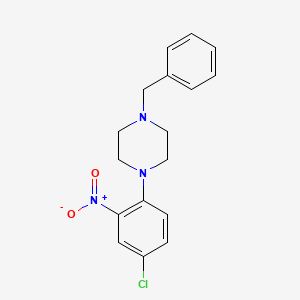![molecular formula C17H18BrClN2O3S B4943876 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide](/img/structure/B4943876.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "N2-[(4-bromophenyl)sulfonyl]-N1-(3-chloro-2-methylphenyl)-N2-ethylglycinamide" often involves multi-step chemical reactions. These steps may include the formation of key intermediates, such as sulfonamide-derived ligands, which can undergo further reactions with transition metals to form complexes with potential biological activity (Chohan & Shad, 2011). Additionally, the use of bromomethyl phenyl sulfone derivatives in visible-light-promoted radical methylation reactions signifies a method for introducing (phenylsulfonyl)methyl groups into electron-rich heteroarenes and N-arylacrylamides, potentially contributing to the compound's synthesis (Liu & Li, 2016).
Molecular Structure Analysis
Understanding the molecular structure of "N2-[(4-bromophenyl)sulfonyl]-N1-(3-chloro-2-methylphenyl)-N2-ethylglycinamide" involves analyzing its crystal structure and spectroscopic properties. Studies similar to those on the crystal structure and spectroscopic properties of related sulfonamide compounds provide insights into the arrangement of atoms and the spatial configuration, which are essential for predicting the compound's reactivity and interactions (Alaşalvar et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving "N2-[(4-bromophenyl)sulfonyl]-N1-(3-chloro-2-methylphenyl)-N2-ethylglycinamide" might include its participation in nucleophilic substitution reactions, given the presence of bromophenyl and chlorophenyl groups, which are good leaving groups. Compounds with similar structures have shown moderate to significant antibacterial activity, suggesting that this compound might also participate in biological interactions (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility, and crystal form, are crucial for its handling and application. These properties are often determined through experimental methods such as X-ray crystallography, which provides detailed information on the crystal structure and helps infer physical properties (Wolf, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and susceptibility to hydrolysis, oxidation, or reduction, are pivotal for understanding the compound's behavior in chemical and biological systems. These properties can be inferred from studies on similar sulfonamide and bromophenyl compounds, which have shown diverse reactivities depending on the functional groups present and the overall molecular structure (Murtaza et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(25(23,24)14-9-7-13(18)8-10-14)11-17(22)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFNDHRLQQZVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C(=CC=C1)Cl)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-2-(N-ethyl4-bromobenzenesulfonamido)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)
![2,7-dimethyl-6-phenyl-7H-imidazo[2,1-b][1,3,4]thiadiazol-4-ium 4-methylbenzenesulfonate](/img/structure/B4943804.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4943819.png)

![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)
![3-(3-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4943834.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4943844.png)


![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4943865.png)
![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)